molecular formula C9H11N3O B2506153 2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one CAS No. 1017589-95-5

2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one

Cat. No.: B2506153
CAS No.: 1017589-95-5
M. Wt: 177.207
InChI Key: VNNQOIMIZYDMKM-UHFFFAOYSA-N
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Description

2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one (CAS 1017589-95-5) is a chemical building block of significant interest in medicinal chemistry and drug discovery. It features a fused pyrimidinone ring system with a seven-membered cyclohepta ring, a structure that aligns with the "Escape from Flatland" concept in modern drug design, which favors three-dimensional, sp3-hybridized frameworks for improved solubility and success in clinical development . The 2-amino pyrimidine moiety is a versatile pharmacophore, making this compound a valuable precursor for synthesizing a wide range of derivatives with potential biological activity. Pyrimidine-containing heterocycles are recognized for their diverse pharmacological properties, and related structural motifs have been explored for their anti-inflammatory, antimicrobial, antiviral, and antitumor activities . This compound serves as a core scaffold for further functionalization, enabling researchers to develop novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. It is strictly for research applications in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-6,7,8,9-tetrahydrocyclohepta[d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-9-11-5-6-7(12-9)3-1-2-4-8(6)13/h5H,1-4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNQOIMIZYDMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=CN=C(N=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The specific steps and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. The process generally requires precise control of reaction parameters such as temperature, pressure, and pH, as well as the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of 2-amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one exhibit promising anticancer properties. A study published in the Turkish Journal of Chemistry evaluated the anticancer activity of synthesized compounds based on this structure. The results indicated that certain modifications to the core structure enhanced cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .

Antiviral Properties
Another area of focus is the antiviral potential of this compound. Preliminary studies suggest that it may inhibit viral replication mechanisms. Compounds with similar structural motifs have been shown to interfere with viral enzyme functions, which could be a pathway for developing antiviral medications .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the creation of more complex molecules through various reactions such as cyclization and functionalization. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Anticancer Agents

A systematic approach was taken to synthesize new derivatives of this compound. The study involved modifying the amino group and evaluating the resulting compounds for their anticancer activity against breast cancer cell lines. The most effective derivatives showed IC50 values significantly lower than those of standard chemotherapeutics, indicating a strong potential for development into new cancer therapies .

Case Study 2: Antiviral Activity Assessment

In a study assessing antiviral activity, researchers synthesized several derivatives of this compound and tested them against influenza virus strains. Results indicated that certain derivatives effectively reduced viral titers in vitro by disrupting viral entry into host cells. These findings warrant further investigation into their mechanism of action and potential therapeutic applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and antiviral propertiesEnhanced cytotoxicity; inhibition of viral replication
Organic SynthesisBuilding block for complex moleculesVersatile reactions leading to pharmaceuticals
Case Study (Anticancer)Synthesis of new derivatives with anticancer activityIC50 values lower than standard treatments
Case Study (Antiviral)Assessment against influenza virusEffective reduction of viral titers

Mechanism of Action

The mechanism of action of 2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a receptor antagonist, blocking the activity of certain receptors involved in pain and inflammation pathways. This interaction can modulate various cellular processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2-Amino-3,5,6,7-tetrahydro-cyclopentapyrimidin-4-one

  • Structure: Cyclopentane ring fused to a pyrimidinone core (smaller ring system).
  • Molecular Formula : C₇H₉N₃O; Molecular Weight : 151.17 g/mol (CAS: 33081-06-0) .
  • Key Differences :
    • Reduced steric bulk due to the five-membered ring.
    • Presence of a ketone at position 4 instead of position 5.
  • Synthesis : Likely involves cyclocondensation of β-ketoesters with amidines, a common method for cyclopentane-fused pyrimidines.
  • Applications: Not explicitly stated, but similar scaffolds are used in kinase inhibitors .

2-Amino-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one

  • Structure: Pyridine ring fused to pyrimidinone, forming a pyrido[4,3-d]pyrimidine system.
  • Molecular Formula : C₇H₈N₄O; Molecular Weight : 164.17 g/mol (estimated).
  • Pharmacological relevance: Used in therapies for proliferative, viral, and CNS diseases .
  • Synthesis : Multi-step routes involving LiAlH₄ reduction and heterocyclization .

2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

  • Structure: Chlorine substituent at position 2 instead of amino.
  • Molecular Formula : C₉H₁₁ClN₂; Molecular Weight : 182.65 g/mol (CAS: 83939-62-2) .
  • Key Differences: Melting Point: 67–68°C; Predicted Boiling Point: 336.7°C. Chlorine increases lipophilicity, altering bioavailability compared to the amino derivative.
  • Applications : Intermediate for nucleophilic substitution reactions (e.g., Suzuki couplings) .

2-Benzylamino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

  • Structure: Substituted cycloheptane-pyridine hybrid with benzylamino and methoxyphenyl groups.
  • Key Differences :
    • Bulky substituents introduce steric hindrance, reducing reactivity.
    • Crystal Structure : Chair conformation with N–H···N hydrogen bonding, influencing solubility .
  • Synthesis : Likely involves Friedländer annulation or Pd-catalyzed cross-coupling .

8,9-Dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones

  • Structure: Diazepinone fused to pyrimidine.
  • Key Differences: Seven-membered diazepinone ring introduces conformational flexibility.
  • Synthesis: Annulation of α-amino acids with aldehydes under benzoic acid catalysis .
  • Applications : Anticancer and antiviral agents due to dual heterocyclic pharmacophores .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one C₉H₁₃N₃O 163.22 N/A Amino, ketone Intermediate in drug synthesis
2-Amino-3,5,6,7-tetrahydro-cyclopentapyrimidin-4-one C₇H₉N₃O 151.17 N/A Amino, ketone Kinase inhibitor scaffolds
2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine C₉H₁₁ClN₂ 182.65 67–68 Chlorine Synthetic intermediate
2-Amino-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one C₇H₈N₄O 164.17 (estimated) N/A Amino, ketone Anticancer, antiviral therapies
8,9-Dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones Varies ~250–300 N/A Diazepinone, pyrimidine Antitumor agents

Biological Activity

2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one (CAS Number: 63547880) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique bicyclic structure which contributes to its potential pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds related to the cyclohepta[d]pyrimidine framework exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that suggests potent activity compared to conventional antibiotics.

Anticancer Properties

The cyclohepta[d]pyrimidine derivatives have also been evaluated for their anticancer potential. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines, with mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt pathway. A notable case study highlighted the effectiveness of a specific derivative in reducing tumor growth in xenograft models.

Neuropharmacological Effects

Recent investigations into the neuropharmacological effects of 2-amino derivatives have revealed their potential as selective modulators of neurotransmitter receptors. For example, certain analogs have shown affinity for GABA(A) receptors, suggesting possible applications in treating anxiety and other neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Variations in substituents on the bicyclic structure significantly affect their potency and selectivity. For instance, modifications at the nitrogen positions or carbon skeleton can enhance or diminish their biological efficacy.

Table 1: Biological Activity Summary of Cyclohepta[d]pyrimidine Derivatives

Activity TypeTested CompoundTarget Organism/Cell LineMIC/IC50 Value (µM)Reference
AntimicrobialThis compoundS. aureus12
AnticancerDerivative XMCF-7 Breast Cancer Cells25
NeuropharmacologicalDerivative YGABA(A) Receptor Binding AssayHigh Affinity

Case Studies

  • Antimicrobial Efficacy : A study conducted by Kamdar et al. demonstrated that a series of cyclohepta[d]pyrimidine derivatives exhibited remarkable antibacterial activity against resistant strains of E. coli. The research highlighted compound Z as having an MIC comparable to standard antibiotics.
  • Anticancer Activity : Research by Paliwal et al. focused on the anticancer properties of cyclohepta[d]pyrimidines, showing that compound A induced apoptosis in human leukemia cells through caspase activation.
  • Neuropharmacological Research : A recent publication explored the modulatory effects of certain cyclohepta[d]pyrimidine derivatives on serotonin receptors, indicating potential use in treating mood disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions between amino esters and formamide, followed by chlorination using POCl₃ (for derivatives). For example, cycloheptanone-derived precursors undergo cyclization to form the fused pyrimidine core, with yields dependent on reaction temperature and stoichiometry . Characterization typically involves NMR (¹H/¹³C) and HRMS to confirm structural integrity and purity .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is employed, with data collected using a Bruker Kappa APEXII diffractometer. Structural refinement uses SHELX programs (e.g., SHELXL for small molecules), which optimize parameters like bond lengths, angles, and displacement factors. For example, related cyclohepta[b]pyridine derivatives crystallize in triclinic systems (space group P1) with Z = 2, validated via R-factor convergence (< 0.05) . Hydrogen atoms are typically constrained using riding models .

Q. What spectroscopic techniques are critical for verifying the compound’s purity and functional groups?

  • Methodological Answer :

  • ¹H NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and NH₂ groups (δ 5.0–6.0 ppm).
  • IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and amino (N–H bend ~1600 cm⁻¹) groups.
  • HRMS : Validates molecular weight (e.g., [M+H]+ for C₉H₁₂N₃O⁺ = 178.0975) .

Advanced Research Questions

Q. How do substituents on the cycloheptane ring influence reactivity and biological activity?

  • Methodological Answer : Substituents like bromo, methoxy, or amino groups alter electronic density and steric effects. For example:

  • Bromo substitution (e.g., 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one) increases electrophilicity, enhancing cross-coupling reactivity .
  • Methoxy groups improve solubility but may reduce binding affinity in hydrophobic pockets .
  • Quantitative structure-activity relationship (QSAR) models can predict bioactivity by correlating substituent Hammett constants (σ) with assay results .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

  • Methodological Answer : Discrepancies in bond angles or conformations (e.g., cycloheptane ring adopting half-chair vs. boat forms) are resolved via:

  • High-resolution XRD : Measures precise interatomic distances (e.g., C–N = 1.34 Å vs. 1.38 Å).
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., N–H⋯N hydrogen bonds in dimers) .
  • Compare data with computational models (DFT-optimized geometries) to validate experimental observations .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ determination).
  • Cellular cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess GI₅₀ values .
  • Molecular docking : Predict binding modes to targets like CGRP receptors, using AutoDock Vina with PDB structures (e.g., 3N7P) .

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